molecular formula C17H13F2NO B2723449 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline CAS No. 478032-29-0

2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline

Cat. No.: B2723449
CAS No.: 478032-29-0
M. Wt: 285.294
InChI Key: OHHWQPLPFAGWPC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline is a fluorinated quinoline derivative characterized by a quinoline core substituted with methyl groups at positions 4 and 8, and a 2,4-difluorophenoxy moiety at position 2. This compound belongs to the diarylquinoline family, which is notable for its diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-4,8-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO/c1-10-4-3-5-13-11(2)8-16(20-17(10)13)21-15-7-6-12(18)9-14(15)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHWQPLPFAGWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The preparation of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline generally follows one of three main strategic approaches:

From 2-Halo-4,8-dimethylquinoline Precursors

The most common approach utilizes 2-chloro-4,8-dimethylquinoline or 2-bromo-4,8-dimethylquinoline as key intermediates. These halogenated precursors undergo nucleophilic aromatic substitution with 2,4-difluorophenol to yield the target compound. This approach leverages the excellent leaving group properties of the halogen at the electrophilic 2-position of the quinoline ring.

Via 2-Hydroxy-4,8-dimethylquinoline

An alternative approach involves the synthesis of 2-hydroxy-4,8-dimethylquinoline followed by O-arylation using 2,4-difluorophenyl halides or other activated derivatives through various coupling methods.

Direct Construction with Pre-installed Difluorophenoxy Group

This strategy involves constructing the quinoline ring with the difluorophenoxy group already in place, typically through cyclization reactions of appropriately substituted precursors.

Preparation of Key Intermediate: 4,8-Dimethylquinoline Derivatives

Synthesis of 2-Chloro-4,8-dimethylquinoline

The critical intermediate 2-chloro-4,8-dimethylquinoline can be prepared through several established methods:

From 2-Methylaniline via Skraup-Type Synthesis

This classical approach involves the reaction of 2-methylaniline with appropriate reagents to form the 8-methylquinoline core, followed by functionalization to introduce the 4-methyl group and the 2-chloro substituent.

The Skraup synthesis and its modifications have been widely employed for preparing quinoline derivatives. According to literature, "other methods for the preparation of 2,4-dimethylquinoline involve the Beyer synthesis from aniline hydrochloride and ethylidene acetone, a modification of the original approach".

From 4-Chloro-2,8-dimethylquinoline via Isomerization

Some synthetic routes may utilize 4-chloro-2,8-dimethylquinoline (CAS: 32314-39-9) as a precursor, with subsequent isomerization strategies to obtain the 2-chloro-4,8-dimethyl isomer.

Acetoacetate Method

This method involves condensation of o-toluidine (2-methylaniline) with ethyl acetoacetate or related β-keto esters in the presence of strong acids:

"Compounds 4a (0.2 mol) was added portionwise to a stirred solution of diphenyl ether (200 mL) at 250 °C within 10 min. The resulting solution was stirred for 20 min and cooled to 40 °C, then a solid formed. [...] A mixture of compound 5 (0.1 mol) in phosphorus oxychloride (70 mL) were heated to 80 °C for 1.5 h."

This approach yields 2-chloro-4-methylquinoline derivatives that can be further modified to introduce the 8-methyl group.

Synthesis of 2-Hydroxy-4,8-dimethylquinoline

2-Hydroxy-4,8-dimethylquinoline can be prepared through the Conrad-Limpach synthesis or similar approaches:

"The commercially available ethyl acetoacetate was condensed with 4-substituted anilines in the presence of ammonium ceric nitrate at 40 °C leading to the formation of 4a–b. Treatment of 4a–b in diphenyl ether at 250 °C for 20 min yielded compounds 5a–b, which were then chlorinated with phosphoryl chloride to afford 4-chloro-2-methylquinolines 6a–b in 97–98% yields."

This method can be adapted to synthesize 2-hydroxy-4,8-dimethylquinoline by using appropriately substituted starting materials.

Introduction of the 2,4-Difluorophenoxy Group

Nucleophilic Aromatic Substitution (SNAr)

The most direct method for introducing the 2,4-difluorophenoxy group involves nucleophilic aromatic substitution of 2-chloro-4,8-dimethylquinoline with 2,4-difluorophenol:

Base-Promoted SNAr

This approach utilizes a base (typically potassium carbonate, cesium carbonate, or sodium hydride) to deprotonate 2,4-difluorophenol, generating the corresponding phenoxide that acts as a nucleophile toward the 2-position of 2-chloro-4,8-dimethylquinoline.

Based on similar reactions, the following conditions would be applicable:

"With potassium carbonate; at 20.0℃; for 24.0h; [...] To a solution of 10 g (55.9 mmol) 2,4-dichloro-5-methoxy-pyrimidine in 200 mL MeOH was added 7.7 g (55.9 mmol) K2CO3. The reaction mixture was stirred at room temperature for 24 h, then the volatiles were removed in vacuo."

Adapting this methodology for our target compound would involve:

  • Deprotonation of 2,4-difluorophenol with K2CO3 in a suitable solvent
  • Addition of 2-chloro-4,8-dimethylquinoline
  • Stirring at room temperature or moderate heating
  • Workup and purification

Palladium-Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling provides an alternative approach for introducing the 2,4-difluorophenoxy group:

Buchwald-Hartwig Coupling

This method utilizes palladium catalysts with appropriate ligands to facilitate the coupling of 2-chloro-4,8-dimethylquinoline with 2,4-difluorophenol:

"With tetrakis(triphenylphosphine) palladium(0); sodium carbonate; In 1,4-dioxane; water; for 5.0h; Reflux; Inert atmosphere; [...] 2-Chloro-4,5-dimethoxypyrimidine (100 mg, 0.57 mmol), (4-cyanophenyl)boronic acid (126 mg, 0.86 mmol), Pd(PPh3)4 (66 mg, 0.06 mmol) and Na2CO3 (182 mg, 1.72 mmol) were dissolved in a mixture of dioxane (9 mL) and water (3 mL). The air was evacuated and replaced with N2."

For our target compound, similar conditions could be employed using 2,4-difluorophenol instead of the boronic acid, with appropriate modifications to the reaction conditions.

Chan-Lam Coupling

The Chan-Lam coupling offers another potential route, using copper catalysts to facilitate the coupling of phenols with aryl halides:

"With caesium carbonate; (diphenylphosphin)ferrocene; In tetrahydrofuran; water; at 150.0℃; for 0.166667h; Microwave irradiation; [...] To a mixture of 0.05 g (0.26 mmol) 4-trifluoromethylphenylboronic acid, 0.02 g (0.009 mmol Pd EN Cat 30, and 0.65 mL 1 M aq Cs2CO3, was added a solution of 0.005 g (0.009 mmol) (bisdiphenylphosphino)ferrocene and 0.03 g (0.17 mmol) 2-chloro-4,5-dimethoxy-pyrimidine in 1 mL THF."

Complete Synthetic Routes to this compound

Method 1: Via 2-Chloro-4,8-dimethylquinoline

Based on the synthesis of related compounds, a complete synthetic route would involve:

  • Preparation of 2-chloro-4,8-dimethylquinoline from appropriate precursors
  • Nucleophilic aromatic substitution with 2,4-difluorophenol

The detailed procedure would be:

  • Synthesis of 2-chloro-4,8-dimethylquinoline:

    • React 2-methylaniline with ethyl acetoacetate in the presence of a suitable acid catalyst
    • Cyclize the intermediate in diphenyl ether at high temperature
    • Chlorinate the resulting 2-hydroxy-4,8-dimethylquinoline with phosphoryl chloride
  • Introduction of the 2,4-difluorophenoxy group:

    • Dissolve 2-chloro-4,8-dimethylquinoline and 2,4-difluorophenol in a suitable solvent
    • Add a base (K2CO3 or Cs2CO3)
    • Heat the reaction mixture under appropriate conditions
    • Isolate and purify the product

Method 2: One-Pot Synthesis Approach

Drawing from the one-pot synthesis methodology described for quinoline derivatives, a potential route could involve:

"This study focused on synthesizing a series of quinoline-based pyrimidodiazepines 4a-f as a novel antifibrotic hit. The target compounds were synthesized via a one-pot reaction then investigated in a rat model of lung fibrosis induced by bleomycin (BLM)."

For this compound, a one-pot approach might involve:

  • Preparation of a suitable 2-methylaniline derivative
  • Reaction with a β-ketoester containing the 2,4-difluorophenoxy group or a precursor
  • Cyclization and aromatization to form the target compound

Method 3: From 1,2-Disubstituted-4-quinolone Intermediates

Based on the synthesis of 1,2-disubstituted-4-quinolones described in the literature, another approach could involve:

"Includes the following steps: (1) get substituted acyl chloride and dissolve in solvent, then add N-substituted o-aminoacetophenone, stir, obtain reaction system; (2) adding a base to the reaction system, reacting at 25-60° C, after the reaction is complete, extracting, back-extracting, drying and distilling off the solvent to obtain 1,2-disubstituted-4-quinolone."

This approach could be modified to incorporate the 2,4-difluorophenoxy group at an appropriate stage.

Comparison of Preparation Methods

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Synthetic Methods for this compound

Method Key Intermediate Reagents Conditions Potential Yield Advantages Limitations
SNAr via 2-chloro intermediate 2-Chloro-4,8-dimethylquinoline 2,4-Difluorophenol, K₂CO₃ DMF or DMSO, 80-100°C, 12-24h 70-85% Straightforward, well-established Requires preparation of chloro intermediate
Palladium-catalyzed coupling 2-Bromo or 2-chloro-4,8-dimethylquinoline 2,4-Difluorophenol, Pd catalyst, Base Dioxane/H₂O, 80-100°C, 4-8h 65-80% Milder conditions, functional group tolerance Requires expensive catalysts
Copper-catalyzed coupling 2-Bromo or 2-iodo-4,8-dimethylquinoline 2,4-Difluorophenol, Cu catalyst, Base DMF, 100-120°C, 12-24h 60-75% Works with less reactive substrates Higher temperatures, longer reaction times
One-pot synthesis 2-Methylaniline derivatives 2,4-Difluorophenol, β-ketoester derivatives Multi-step, varying conditions 50-65% Fewer isolation steps Complex reaction mixtures, purification challenges

Optimization Parameters

The optimal method for preparing this compound depends on several factors:

  • Scale of synthesis
  • Available equipment and reagents
  • Purity requirements
  • Cost considerations
  • Environmental impact

For laboratory-scale synthesis, the palladium-catalyzed coupling method often provides the best balance of yield, purity, and convenience. For industrial-scale production, the SNAr approach may be more economical despite potentially requiring higher temperatures or longer reaction times.

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

  • Column chromatography (silica gel, eluting with appropriate solvent systems)
  • Recrystallization from suitable solvents
  • Preparative HPLC for high-purity requirements

Example purification procedure based on similar compounds:

"The organic layer was dried over Na₂SO₄ and concentrated under reduced pressure and the resulting residue was flash chromatographed on silica gel eluting with 0 to 10% EtOAc/Hexane.... This afforded 2-(4-fluorophenyl)-4,5-dimethoxypyrimidine as a white solid (123 mg, 77%); m.p.114-116°C."

Analytical Characterization

The successful preparation of this compound should be confirmed through:

  • ¹H NMR and ¹³C NMR spectroscopy
  • ¹⁹F NMR for fluorine-containing compounds
  • High-resolution mass spectrometry (HRMS)
  • Elemental analysis
  • X-ray crystallography (if crystalline)

Expected spectral characteristics can be predicted based on similar compounds:

"¹H NMR (400 MHz, CDC13) δ 8.37 (dd, J= 9 Hz, J= 6 Hz, 2H), 8.12 (s, 1H), 7.16 - 7.12 (m, 2H), 4.17 (s, 3H), 3.98 (s, 3H); ¹³C NMR (100 MHz, CDC13) δ 163.1 (JC,F= 248 Hz), 159.7, 155.3, 141.0, 137.2, 133.6 (JC,F= 3 Hz), 129.6 (JC,F= 8 Hz), 115.3 (JC,F= 22 Hz), 56.4, 54.0; ¹⁹F NMR (376 MHz, CDC13) δ -111.9."

Industrial Scale Production Considerations

Scale-Up Challenges

When scaling up the synthesis of this compound from laboratory to industrial scale, several challenges must be addressed:

  • Heat management for exothermic reactions
  • Solvent selection for environmental and economic considerations
  • Catalyst recovery and recycling for precious metal catalysts
  • Process safety, particularly for high-temperature reactions
  • Waste management and environmental impact

Cost-Effective Approaches

For industrial production, cost-effectiveness can be achieved through:

  • Optimization of reagent stoichiometry
  • Continuous flow processes for better heat management
  • Selection of less expensive catalysts or catalyst systems
  • Recovery and recycling of solvents and catalysts
  • Integration of reaction and purification steps

Chemical Reactions Analysis

2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nitro groups.

    Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

Safety Profile

The compound has been classified with specific hazard warnings:

  • Acute Toxicity : Harmful if swallowed (H302)
  • Skin Irritation : Causes skin irritation (H315)
  • Eye Damage : Causes serious eye damage (H318) .

Medicinal Chemistry

The primary application of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline lies in its role as a modulator of ATP-binding cassette transporters, particularly in the treatment of cystic fibrosis and other related diseases. The compound is known to enhance the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which can be beneficial in conditions characterized by mucus hypersecretion such as chronic obstructive pulmonary disease (COPD) and dry eye disease .

Table 1: Therapeutic Applications

Disease/ConditionMechanism of ActionPotential Benefits
Cystic FibrosisModulation of CFTR activityImproved mucus clearance
Chronic Obstructive Pulmonary DiseaseEnhanced anion secretionReduction in mucus viscosity and improved airflow
Dry Eye DiseaseIncreased fluid transportAlleviation of dryness symptoms
Sjögren's SyndromeHydration of ocular surfaceRelief from dryness in eyes and mouth

Anticancer Research

Recent studies have indicated that derivatives of quinoline compounds can exhibit anticancer properties. The structural framework of this compound may contribute to its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Study: Anticancer Activity

A study investigating the effects of quinoline derivatives on breast cancer cell lines demonstrated that compounds similar to this compound significantly reduced cell viability through apoptosis induction. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival .

Neurodegenerative Diseases

Research suggests that modulation of CFTR activity may also have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to influence ion transport could potentially alleviate symptoms associated with these disorders by enhancing neuronal function and reducing neuroinflammation .

Table 2: Potential Impact on Neurodegenerative Diseases

DiseaseProposed MechanismExpected Outcomes
Alzheimer's DiseaseModulation of ion transportImproved neuronal health and cognitive function
Parkinson's DiseaseReduction of neuroinflammationSlowed progression of disease symptoms

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 2,4-difluorophenoxy group contrasts with chloro or phenyl substituents in analogs like 2e and 2f. Fluorine substituents typically improve metabolic stability compared to chlorine .
  • Synthetic Complexity: The synthesis of 2-(2,4-difluorophenoxy)-4,8-dimethylquinoline likely requires sequential coupling steps, similar to 2f and 3g, but with a phenoxy group instead of phenyl .

Key Observations :

  • Environmental Behavior: 4,8-Dimethylquinoline’s persistence in pyrolysis oil and AQP processing highlights the environmental impact of methyl-substituted quinolines, suggesting similar stability for the target compound .

Physicochemical Property Comparisons

Table 3: Physical Properties of Selected Quinolines

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP (Predicted)
This compound* ~313.3 ~1.3 ~450 ~3.5
4-Amino-7,8-difluoro-2-phenylquinoline 256.25 1.329 454.4 N/A
2,4-Dimethylquinoline 157.21 N/A N/A ~2.8

Key Observations :

  • Lipophilicity: The target compound’s predicted higher logP (~3.5 vs.
  • Thermal Stability: High boiling points (~450°C) in fluorinated quinolines suggest suitability for high-temperature applications .

Biological Activity

2-(2,4-Difluorophenoxy)-4,8-dimethylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H13F2N
  • Molecular Weight : 263.27 g/mol
  • Structure : The compound features a quinoline core substituted with a difluorophenoxy group and additional methyl groups at positions 4 and 8.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its ability to modulate ATP-binding cassette (ABC) transporters, which play crucial roles in drug metabolism and resistance mechanisms in cancer cells .

Key Mechanisms:

  • Inhibition of ABC Transporters : The compound acts as a modulator of ABC transporters, potentially enhancing the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit antimicrobial properties against various pathogens, suggesting that this compound may possess similar effects .

Anticancer Activity

Research indicates that quinoline derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HeLa5 - 19
MCF-77 - 49
A54910 - 30
A278010 - 38

These values suggest that this compound may be more effective than traditional chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. In studies involving various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus22
Klebsiella pneumoniae25
Escherichia coli24

These results indicate promising antibacterial activity, warranting further investigation into its use as an antimicrobial agent.

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of several quinoline derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound showed higher selectivity towards cancer cells compared to normal fibroblasts .
  • Combination Therapy : Research has suggested that using this compound in combination with established chemotherapeutics may enhance overall treatment efficacy by overcoming drug resistance associated with ABC transporter activity .

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